molecular formula C14H16BrN3OS B3639434 1-(4-BROMOPHENYL)-2-[(5-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-ETHANONE

1-(4-BROMOPHENYL)-2-[(5-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-ETHANONE

Cat. No.: B3639434
M. Wt: 354.27 g/mol
InChI Key: PIXWNGDGTMAVIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-BROMOPHENYL)-2-[(5-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-ETHANONE is a synthetic organic compound that features a bromophenyl group, a triazole ring, and a sulfanyl ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-BROMOPHENYL)-2-[(5-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-ETHANONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving an appropriate hydrazine and an isocyanide.

    Attachment of the Bromophenyl Group: This step might involve a coupling reaction, such as a Suzuki or Heck coupling, to attach the bromophenyl group to the triazole ring.

    Introduction of the Sulfanyl Ethanone Moiety: This can be done through a thiolation reaction, where a thiol group is introduced, followed by oxidation to form the sulfanyl ethanone.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-BROMOPHENYL)-2-[(5-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a suitable base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving sulfanyl and triazole groups.

    Medicine: Potentially as an inhibitor or modulator of enzymes or receptors.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-BROMOPHENYL)-2-[(5-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-ETHANONE would depend on its specific target. Generally, compounds with triazole and sulfanyl groups can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and covalent bonding. The molecular targets could include enzymes, receptors, or nucleic acids, and the pathways involved might include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    1-(4-BROMOPHENYL)-2-[(5-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-PROPANONE: Similar structure with a propanone moiety instead of ethanone.

    1-(4-CHLOROPHENYL)-2-[(5-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-ETHANONE: Similar structure with a chlorophenyl group instead of bromophenyl.

    1-(4-BROMOPHENYL)-2-[(5-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-BUTANONE: Similar structure with a butanone moiety instead of ethanone.

Uniqueness

The uniqueness of 1-(4-BROMOPHENYL)-2-[(5-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-ETHANONE lies in its specific combination of functional groups, which can confer unique biological activity and chemical reactivity compared to its analogs.

Properties

IUPAC Name

1-(4-bromophenyl)-2-[[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN3OS/c1-9(2)7-13-16-14(18-17-13)20-8-12(19)10-3-5-11(15)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIXWNGDGTMAVIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC(=NN1)SCC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-BROMOPHENYL)-2-[(5-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-ETHANONE
Reactant of Route 2
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1-(4-BROMOPHENYL)-2-[(5-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-ETHANONE
Reactant of Route 3
Reactant of Route 3
1-(4-BROMOPHENYL)-2-[(5-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-ETHANONE
Reactant of Route 4
1-(4-BROMOPHENYL)-2-[(5-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-ETHANONE
Reactant of Route 5
1-(4-BROMOPHENYL)-2-[(5-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-ETHANONE
Reactant of Route 6
Reactant of Route 6
1-(4-BROMOPHENYL)-2-[(5-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-ETHANONE

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